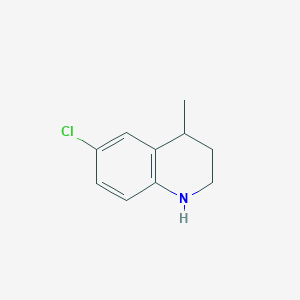

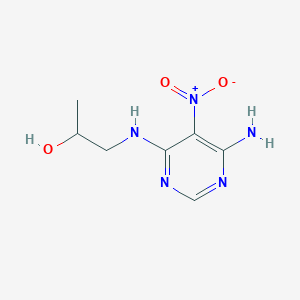

6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

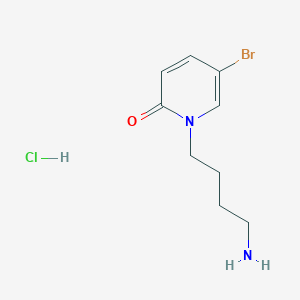

6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydroquinoline, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly noteworthy .Physical And Chemical Properties Analysis

6-Methyl-1,2,3,4-tetrahydroquinoline, a related compound, is described as yellowish crystals with a strong, civet-like odor. It is soluble in 2 parts of 80% alcohol .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Biological Activities : 6-Chloro-THQ and its analogs are part of the isoquinoline alkaloid family. These compounds display diverse biological activities, including antimicrobial effects against infective pathogens and potential neuroprotective properties for neurodegenerative disorders .

Pharmaceutical Intermediates

- 6-Chloro-THQ serves as a pharmaceutical intermediate . It plays a crucial role in the synthesis of other compounds, contributing to drug development and manufacturing .

Metal Chelation and Alzheimer’s Disease

- Clioquinol , a metal chelator, can prevent copper oxidation in β-amyloid fibrils associated with Alzheimer’s disease. The structural similarity between clioquinol and 6-chloro-THQ suggests potential applications in designing new drugs for Alzheimer’s therapy .

Chemical Synthesis and Core Scaffold Construction

- Researchers explore synthetic strategies for constructing the core scaffold of 6-chloro-THQ. These methods are essential for efficient large-scale production and further derivatization .

Materials Science and Organic Electronics

Mechanism of Action

Target of Action

It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a similar class of compounds, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs have been reported to interact with their targets in a way that results in a range of biological activities

Biochemical Pathways

Thiq analogs are known to impact various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound has a molecular weight of 181.66, a predicted density of 1.106±0.06 g/cm3, and a predicted boiling point of 259.1±39.0 °C . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiq analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Future Directions

While specific future directions for 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline are not mentioned in the sources, it is known that tetrahydroisoquinolines (THIQ), a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name |

6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXDORSIRUQBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

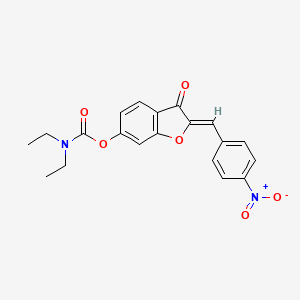

![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)

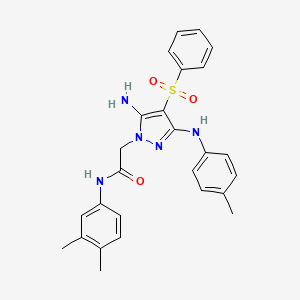

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)

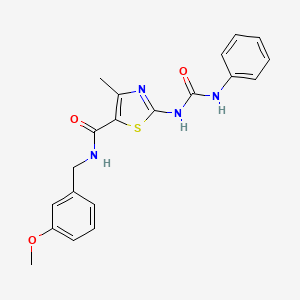

![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)

![5-Benzyl-2-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2766286.png)